

Targeting the Orphan: A Technical Guide to Bioactive Small Molecules Modulating ERR α

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Compound of Interest

Compound Name: PROTAC ERR α Degradar-1

CAS No.: 2306388-84-9

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Executive Summary

The Estrogen-Related Receptor Alpha (ERR α ; NR3B1) represents a unique paradox in nuclear receptor pharmacology. Classed as an "orphan" receptor due to the absence of a known endogenous small-molecule ligand, ERR α exhibits constitutive transcriptional activity driven by protein-protein interactions with the PGC-1 α coactivator family. This guide analyzes the chemical biology of ERR α modulation, detailing the transition from "undruggable" orphan to a validated target for metabolic reprogramming in oncology (via inverse agonists) and metabolic disease (via agonists).

Part 1: The Biological Imperative

The Constitutive Activity Paradox

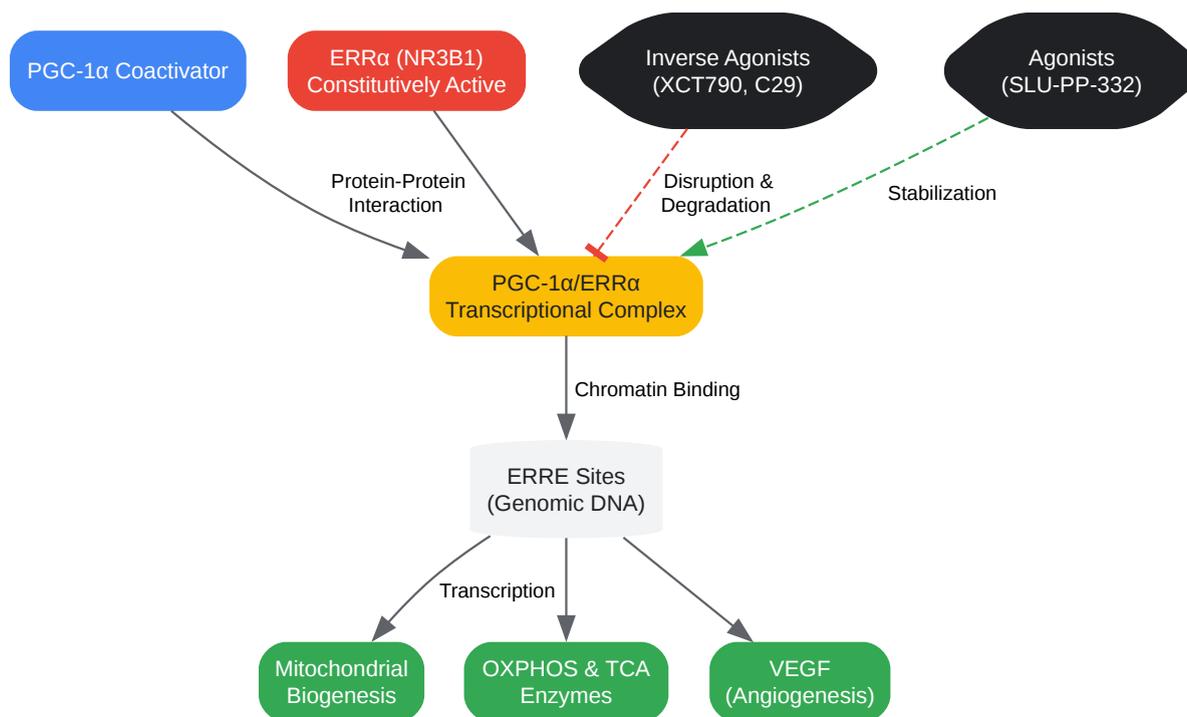
Unlike classical nuclear receptors (e.g., ER α) that require ligand binding to stabilize Helix 12 (H12) in the agonist conformation, ERR α 's Ligand Binding Domain (LBD) is permanently locked in an active conformation. This structural rigidity allows ERR α to constitutively recruit coactivators, primarily PGC-1 α (Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha).

- The "Protein Ligand" Concept: PGC-1 α acts as a surrogate ligand. It binds to the hydrophobic cleft of ERR α , driving the transcription of genes essential for mitochondrial biogenesis, oxidative phosphorylation (OXPHOS), and fatty acid oxidation (FAO).

- Therapeutic Logic:
 - In Oncology (Breast/Colon Cancer): $ERR\alpha$ is often overexpressed, driving the "Warburg effect" and metabolic flexibility required for tumor survival. Strategy: Inverse Agonism (disrupt $PGC-1\alpha$ interaction).
 - In Metabolic Disease (Obesity/T2D): $ERR\alpha$ activity is dampened.[1] Strategy: Agonism (stabilize $PGC-1\alpha$ recruitment).

Signaling Pathway Visualization

The following diagram illustrates the $PGC-1\alpha/ERR\alpha$ signaling axis and its downstream metabolic effects.



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Figure 1: The $PGC-1\alpha/ERR\alpha$ signaling axis. Inverse agonists disrupt the complex, while agonists stabilize it to drive metabolic gene expression.

Part 2: Chemical Space of ERR α Modulators

The development of ERR α modulators has evolved from non-specific tool compounds to highly selective chemical probes.

Inverse Agonists (Inhibitors)

These molecules function by displacing PGC-1 α from the ERR α LBD or inducing a conformational change that targets the receptor for proteasomal degradation.

Compound	Class	IC50 / Potency	Mechanism of Action	Key Limitations/Notes
XCT790	Thiadiazole	~0.37 μ M	Disrupts PGC-1 α interaction; induces ERR α degradation.	Warning: Acts as a mitochondrial uncoupler (off-target toxicity). Use with caution in metabolic assays.
Compound 29 (C29)	Synthetic	~10-100 nM	High-affinity inverse agonist.	improved selectivity over XCT790; validates metabolic effects in vivo without uncoupling.
Compound 11	Sulfonamide	0.80 μ M	p-Nitrobenzenesulfonamide derivative. [1][2] [3][4][5]	Suppresses migration/invasion in TNBC (Triple-Negative Breast Cancer) models. [1][4]
Compound A	Thiazolidin	N/A	Destabilizes receptor.	Often cited in mechanistic studies regarding proteasomal degradation.

Agonists (Activators)

Developing agonists for a constitutively active receptor is challenging. These molecules typically function by further stabilizing the active conformation or enhancing PGC-1 α recruitment.

- SLU-PP-332: A novel pan-ERR agonist (highest potency on ERR α).
 - Effect: Acts as an "exercise mimetic," increasing mitochondrial respiration and fatty acid oxidation in skeletal muscle.[\[6\]](#)
 - Status: Preclinical tool for metabolic syndrome and obesity research.

Part 3: Validation Workflows (The "How-To")

Trustworthy data generation requires a multi-tiered validation approach. A single assay is insufficient to confirm specific ERR α modulation.

Protocol A: TR-FRET Coactivator Displacement

Objective: Determine if the small molecule physically disrupts the interaction between ERR α and PGC-1 α .

- Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a fluorophore-labeled ERR α LBD and a peptide sequence derived from PGC-1 α .
- Causality: If the molecule binds the LBD, it alters the surface, preventing the coactivator peptide from binding, leading to a loss of FRET signal.
- Critical Step: Use a PGC-1 α peptide containing the LXXLL motif (or specific ERR α interaction motif) and ensure the assay buffer contains co-solvents to prevent compound aggregation.

Protocol B: Cellular Transcriptional Reporter Assay

Objective: Validate functional repression or activation in a live cell context.

- System:
 - Plasmid 1: Gal4-DBD fused to ERR α -LBD (Ligand Binding Domain).
 - Plasmid 2: UAS (Upstream Activation Sequence) linked to a Luciferase reporter.
- Method:

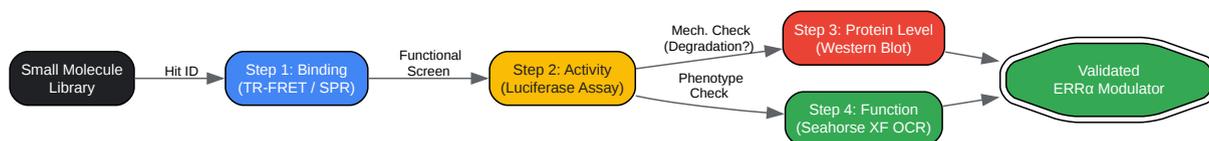
- Transfect HEK293 cells with both plasmids.
- Treat with vehicle (DMSO) vs. Compound (e.g., XCT790) for 24h.
- Readout: Inverse agonists will significantly decrease Luciferase signal compared to DMSO control (constitutive activity baseline).
- Self-Validation: Include a "Gal4-DBD only" control to ensure the compound doesn't inhibit the reporter system itself (e.g., killing the enzyme).

Protocol C: Metabolic Phenotyping (Seahorse XF)

Objective: Confirm the downstream physiological consequence (Mitochondrial Respiration).

- Method:
 - Seed cells (e.g., MCF-7 or C2C12) in XF plates.
 - Treat with $ERR\alpha$ inverse agonist (24h pre-treatment is often required to deplete mitochondrial proteins).
 - Perform Mitochondrial Stress Test:
 - Injection A: Oligomycin (ATP synthase inhibitor).
 - Injection B: FCCP (Uncoupler - Max respiration).
 - Injection C: Rotenone/Antimycin A (Shut down ETC).
- Expected Result (Inverse Agonist): Significant reduction in Basal Respiration and Maximal Respiration compared to control.
- Differentiation: If using XCT790, be wary of immediate uncoupling (spike in OCR) vs. long-term repression. C29 is preferred here.

Experimental Workflow Diagram



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Figure 2: Step-by-step validation pipeline for ERR α modulators. A confirmed hit must show binding, transcriptional repression, and metabolic alteration.

Part 4: Therapeutic Applications & Clinical Status

Oncology: The Metabolic Siege

ERR α is a prognostic marker for poor survival in breast and colorectal cancers.

- Mechanism: Tumors rely on ERR α to maintain high mitochondrial output despite fluctuating oxygen/nutrient levels.
- Intervention: Inverse agonists (e.g., Compound 11, C29) induce "metabolic catastrophe" in cancer cells.
- Combination Therapy: High potential seen in combining ERR α inhibitors with PI3K/mTOR inhibitors or endocrine therapies (Tamoxifen) to overcome resistance.

Metabolic Disease: The Exercise Pill

- Mechanism: In Type 2 Diabetes, muscle mitochondrial function is impaired.
- Intervention: Agonists like SLU-PP-332 mimic the transcriptional effects of endurance exercise, increasing energy expenditure and insulin sensitivity without physical activity.[7]

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